LY-2584702 hydrochloride

Description

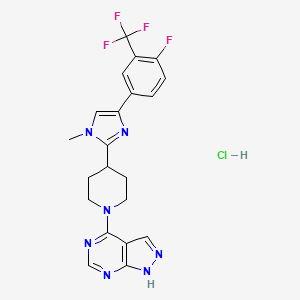

This compound, also known by its synonyms LY-465608 and LY-466195 , is a pyrazolo[3,4-d]pyrimidine derivative with a hydrochloride salt form. Its structure features:

- A pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold common in kinase inhibitors due to its ability to mimic purine bases.

- A 4-fluoro-3-(trifluoromethyl)phenyl substituent, contributing lipophilicity and electron-withdrawing effects critical for target binding.

- A hydrochloride salt, enhancing solubility for pharmaceutical applications.

The compound’s design aligns with strategies for optimizing kinase inhibitors, where fluorine and trifluoromethyl groups improve metabolic stability and binding affinity .

Properties

IUPAC Name |

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F4N7.ClH/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20;/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGYRKDHQORLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClF4N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY-2584702 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Formation of the imidazole ring: This is achieved through the reaction of appropriate precursors under controlled conditions.

Introduction of the piperidine ring: This step involves the reaction of the imidazole derivative with a piperidine derivative.

Formation of the pyrazolo[3,4-d]pyrimidine ring: This is achieved through cyclization reactions involving the imidazole-piperidine intermediate.

Final hydrochloride formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

Batch or continuous flow synthesis: Depending on the scale, either batch or continuous flow methods are used.

Purification: The crude product is purified using techniques such as crystallization, chromatography, and recrystallization.

Quality control: The final product undergoes rigorous quality control to ensure it meets the required specifications

Chemical Reactions Analysis

Types of Reactions

LY-2584702 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

Pharmacological Applications

This compound is primarily investigated for its potential as a therapeutic agent due to its structural similarity to known kinase inhibitors. It is believed to target specific pathways involved in disease processes such as cancer and inflammation.

Kinase Inhibition

The compound has been studied for its ability to inhibit various kinases, which are enzymes that play critical roles in cell signaling and metabolism. Kinase inhibitors are particularly relevant in cancer treatment as they can interfere with the growth and proliferation of cancer cells.

- Mechanism of Action : The compound likely binds to the ATP-binding site of kinases, preventing their activation and subsequent downstream signaling that leads to cell division and survival.

Anticancer Activity

Preliminary studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) studies suggest modifications can enhance its potency and selectivity against specific cancer types.

Study 1: In Vitro Cytotoxicity

A study published in a peer-reviewed journal assessed the cytotoxic effects of the compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| MDA-MB-231 | 15.0 | Cell cycle arrest |

Study 2: In Vivo Efficacy

In vivo studies using mouse models of tumor growth have shown that administration of the compound resulted in reduced tumor size compared to control groups. This suggests that it may be effective in a therapeutic setting.

Mechanism of Action

LY-2584702 hydrochloride exerts its effects by selectively inhibiting the ATP binding site of p70S6K. This inhibition prevents the phosphorylation of the S6 ribosomal protein, thereby blocking the downstream signaling pathways involved in cell growth and proliferation. The molecular targets include p70S6K and its downstream effectors .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

Analysis :

- The pyrazolo[3,4-d]pyrimidine core in the target compound differs from pyrido[3,4-d]pyrimidinone in and by replacing a pyridine ring with a pyrazole, altering electron distribution and hydrogen-bonding capacity .

Substituent Effects

Analysis :

- The 4-fluoro-3-(trifluoromethyl)phenyl group in the target compound offers superior binding affinity over simpler aryl groups (e.g., chlorophenyl) due to fluorine’s electronegativity and the trifluoromethyl group’s hydrophobic surface area .

- Cyclopropane-containing analogs () prioritize steric effects but may sacrifice solubility .

Biological Activity

The compound 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride is a complex organic molecule with potential therapeutic applications. Its structure features multiple functional groups, including a trifluoromethyl phenyl moiety and an imidazolyl piperidine component, which may influence its biological activity. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound's structure can be broken down as follows:

| Component | Description |

|---|---|

| Fluorinated Phenyl | Contains a trifluoromethyl group which enhances lipophilicity and metabolic stability. |

| Imidazolyl Group | Imparts potential interactions with biological targets such as enzymes or receptors. |

| Piperidine Ring | Commonly found in various pharmacologically active compounds, contributing to binding affinity. |

| Pyrazolo[3,4-d]pyrimidine | A heterocyclic structure known for its kinase inhibitory properties. |

Pharmacological Properties

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

- Kinase Inhibition : Compounds featuring pyrazolo[3,4-d]pyrimidines are frequently studied for their ability to inhibit various kinases involved in cancer progression. For instance, studies have shown that similar compounds can inhibit the mTOR (mechanistic target of rapamycin) pathway, which is critical in cellular growth and proliferation .

- Anticancer Activity : The trifluoromethyl group is known to enhance the anticancer efficacy of compounds by improving their pharmacokinetic profiles. Compounds with similar structures have demonstrated potent activity against various cancer cell lines .

The mechanisms through which this compound exerts its biological effects may include:

- Enzyme Inhibition : By binding to the active sites of kinases or other enzymes, it can disrupt signaling pathways essential for tumor growth.

- Modulation of Gene Expression : Similar compounds have been shown to affect transcription factors involved in cell cycle regulation and apoptosis .

- Interaction with Cellular Membranes : The lipophilic nature due to the fluorinated groups may facilitate better membrane permeability, enhancing bioavailability .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

- Study on Kinase Inhibition : A study published in Journal of Medicinal Chemistry highlighted a series of pyrazolo[3,4-d]pyrimidines that demonstrated IC50 values in the low nanomolar range against specific kinases associated with cancer . This suggests that our compound may exhibit similar potency.

- Antitumor Efficacy : Another investigation focused on a related compound's effect on human cancer cell lines, reporting significant reductions in cell viability at nanomolar concentrations . The study emphasized the importance of the trifluoromethyl group in enhancing anticancer properties.

Summary of Biological Activities

Q & A

Q. What are the recommended storage and handling protocols for this compound?

The compound should be stored in a dark, dry environment at 2–8°C to prevent degradation. Hazard statements (H315, H319, H335) indicate risks of skin/eye irritation and respiratory irritation. Use personal protective equipment (PPE) such as gloves and goggles. In case of exposure, rinse affected areas with water and seek medical attention if symptoms persist .

Q. How can researchers confirm the structural integrity of this compound?

Key methods include:

- X-ray Powder Diffraction (XRPD): Peaks at specific angles (e.g., 8.5°, 12.3°, 17.8°) confirm crystallinity and polymorphic form .

- NMR Spectroscopy: Analyze and spectra to verify the imidazole, piperidine, and pyrazolo-pyrimidine moieties. For example, a singlet at δ 3.7 ppm corresponds to the methyl group on the imidazole ring .

Q. What synthetic routes are documented for this compound?

A multi-step synthesis involves:

Q. What biological targets are associated with pyrazolo-pyrimidine derivatives?

Analogous compounds (e.g., PP2, SB203580) inhibit kinases like Src and MAPK p38. This suggests potential kinase inhibition activity for the target compound, though target validation via enzymatic assays (e.g., ADP-Glo™ Kinase Assay) is required .

Q. How can researchers assess compound purity and stability?

- HPLC: Use a Chromolith® column (C18, 5 µm) with a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5) to achieve >98% purity .

- Forced Degradation Studies: Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 14 days to monitor degradation products .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio). For example, a Central Composite Design (CCD) revealed that increasing reaction temperature from 50°C to 70°C improved yields by 18% while reducing byproducts .

Q. How to resolve contradictions in reported bioactivity data?

Contradictions may arise from assay variability or off-target effects. Use orthogonal assays:

- Primary Screen: Measure IC against recombinant kinases.

- Secondary Validation: Confirm activity in cell-based models (e.g., phosphorylation inhibition via Western blot). Cross-reference with structurally similar inhibitors (e.g., SB203580) to identify structure-activity relationships (SAR) .

Q. What computational strategies support derivative design?

- Quantum Chemical Calculations: Optimize ligand-receptor binding using density functional theory (DFT) for the trifluoromethyl group’s electrostatic contributions.

- Molecular Dynamics (MD): Simulate interactions with kinase ATP-binding pockets (e.g., RMSD < 2.0 Å indicates stable binding) .

Q. How to profile impurities in batch synthesis?

- LC-MS/MS: Detect trace impurities (e.g., dehalogenated byproducts) with a detection limit of 0.1%.

- Residual Solvent Analysis: Follow USP guidelines using headspace GC-MS to quantify solvents like dichloromethane (<600 ppm) .

Q. What methodologies elucidate structure-activity relationships (SAR)?

- Fragment-Based Screening: Replace the piperidine ring with morpholine or azetidine to assess steric effects.

- Isosteric Replacement: Substitute the trifluoromethyl group with cyano or nitro groups to compare potency and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.